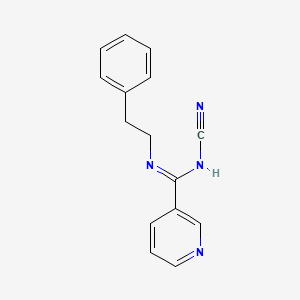

N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide

描述

属性

CAS 编号 |

133300-00-2 |

|---|---|

分子式 |

C15H14N4 |

分子量 |

250.30 g/mol |

IUPAC 名称 |

N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |

InChI 键 |

SUPZSNPDPSPMTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |

规范 SMILES |

C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |

同义词 |

Ki 1769 Ki-1769 Ki1769 |

产品来源 |

United States |

准备方法

Buchwald-Hartwig Amination

A prominent method involves Buchwald-Hartwig coupling to introduce the 2-phenylethylamine moiety to a pre-functionalized pyridine core. For example, 2-bromoisonicotinonitrile (CAS 10386-27-3) serves as a key intermediate, reacting with 2-phenylethylamine under palladium catalysis.

Reaction Conditions :

-

Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in a 1:1 ratio.

-

Base : Cesium carbonate (Cs₂CO₃) in 1,4-dioxane.

-

Temperature : 80–100°C under inert atmosphere (N₂).

-

Yield : ~70–85% after purification via column chromatography.

Mechanistic Insight :

The reaction proceeds through oxidative addition of Pd⁰ to the aryl bromide, followed by ligand exchange with the amine. Reductive elimination forms the C–N bond, yielding the coupled product. The electron-withdrawing cyano group on the pyridine ring enhances electrophilicity at the C2 position, facilitating amination.

Cyano Group Introduction via Nucleophilic Substitution

Cyanide Displacement of Halogens

Patents describe substituting halogens (e.g., Cl, Br) at the pyridine C3 position with cyanide. For instance, 3-chloropyridine derivatives react with CuCN or NaCN in polar aprotic solvents (DMF, DMSO) at elevated temperatures (120–150°C).

Example Protocol :

-

Substrate : 3-Chloro-N-(2-phenylethyl)pyridinecarboximidamide.

-

Cyanide Source : CuCN (1.5 equiv) in DMF.

-

Conditions : 140°C for 12–24 hours.

Limitations :

Competing side reactions (e.g., hydrolysis to carboxylic acids) necessitate anhydrous conditions. Steric hindrance at C3 may reduce efficiency, requiring excess cyanide.

Amidine Formation via Nitrile-Amine Condensation

Direct Condensation of Nitriles and Amines

The amidine group (–N–C(=N–)–) is constructed by reacting 3-cyanopyridine with 2-phenylethylamine under acidic or dehydrating conditions.

Acid-Catalyzed Method :

-

Reactants : 3-Cyanopyridine (1 equiv), 2-phenylethylamine (1.2 equiv).

-

Catalyst : HCl gas in ethanol.

-

Conditions : Reflux (78°C) for 8–12 hours.

Dehydrating Agents :

Using AlCl₃ or TiCl₄ promotes imine formation, followed by cyclization to the amidine. For example, AlCl₃ in toluene at 110°C achieves 70% conversion.

Optimization and Scale-Up Considerations

Ligand and Solvent Effects

Temperature and Time Trade-offs

-

Lower Temperatures (80°C) : Reduce side reactions but require longer durations (24–48 hours).

-

Higher Temperatures (100°C) : Accelerate kinetics but risk ligand degradation.

Analytical Characterization

Spectroscopic Validation

化学反应分析

Ki-1769 经历多种类型的化学反应,包括:

氧化: Ki-1769 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将 Ki-1769 转化为还原形式,可能改变其药理特性。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的催化剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Vasodilatory Effects

Ki1769 has been studied for its vasodilatory properties, which are crucial for cardiovascular health. Research indicates that this compound acts as an ATP-sensitive potassium channel opener, leading to vasodilation in isolated rat aorta and porcine coronary arteries. In vitro studies demonstrated that Ki1769 induces relaxation in vascular smooth muscle cells, suggesting its potential utility in treating hypertension and other cardiovascular diseases .

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In a study involving animal models of inflammation, Ki1769 significantly reduced edema and inflammatory markers. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Study Findings

In a recent study, treatment with Ki1769 resulted in a dose-dependent inhibition of HEPG2 cell growth, with significant reductions observed at concentrations as low as 10 µM. These findings underscore the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Ki1769 is essential for optimizing its pharmacological properties. Modifications to the pyridinecarboximidamide structure can enhance its biological activity or reduce side effects. Research has indicated that the phenylethyl group plays a critical role in its binding affinity to biological targets, influencing both anti-inflammatory and anticancer activities .

Data Summary

The following table summarizes the biological activities and findings related to N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide.

作用机制

Ki-1769 通过激活 ATP 敏感性钾通道 (KATP 通道) 发挥其作用。这些通道参与调节各种组织中的膜电位和细胞兴奋性。通过打开 KATP 通道,Ki-1769 允许钾离子流出细胞,导致细胞膜超极化。 这种超极化降低了细胞兴奋性,并可能导致血管舒张,这有助于降低血压并改善血流 .

相似化合物的比较

Structural Insights :

- The phenylethyl group in Ki1769 distinguishes it from KRN2391 (nitroxyethyl) and Ki3315 (hydroxyethyl). This substituent likely enhances lipophilicity, affecting tissue penetration and receptor binding .

- The nitroxyethyl group in KRN2391 confers dual vasodilatory mechanisms (K⁺ channel opening and nitrate-like NO release), whereas Ki1769 lacks this nitroxy moiety, limiting its action to K⁺ channel modulation .

Pharmacological Efficacy and Potency

In Vitro Vasorelaxant Activity

Ki1769 vs. Cromakalim :

In isolated rat aorta, Ki1769 showed an EC₅₀ of $8.60 \times 10^{-7}$ M, compared to cromakalim’s EC₅₀ of $1.36 \times 10^{-7}$ M, indicating ~6-fold lower potency . Both compounds were antagonized by glibenclamide (KATP channel blocker), confirming K⁺ channel-dependent relaxation.Ki1769 vs. KRN2391 :

KRN2391 demonstrated 1000-fold greater potency than its metabolite Ki3315 (EC₅₀ for KRN2391: $10^{-8}$–$10^{-4}$ M vs. Ki3315: $10^{-5}$–$3 \times 10^{-4}$ M). This disparity highlights the critical role of the nitroxy group in enhancing efficacy via dual mechanisms .

In Vivo Cardiovascular Effects

- Ki1769 : Lacks significant nitrate-like activity, reducing its ability to decrease myocardial oxygen consumption compared to KRN2391 .

- KRN2391 : In anesthetized dogs, KRN2391 (3–30 µg/kg) reduced mean aortic pressure, increased coronary blood flow, and lowered myocardial oxygen consumption, outperforming nifedipine and nicorandil in balancing oxygen supply-demand .

Mechanism-Specific Differences

- Ki1769: Exclusively activates glibenclamide-sensitive KATP channels, as evidenced by ⁸⁶Rb efflux assays. No involvement of nitric oxide (NO) or cyclic GMP pathways .

- KRN2391: Combines K⁺ channel opening with NO-mediated vasodilation. Its relaxant effects are partially inhibited by methylene blue (guanylate cyclase inhibitor) and glibenclamide .

Clinical and Therapeutic Implications

- Ki1769 : Primarily a research tool for studying K⁺ channel-specific effects. Its lack of nitrate action limits therapeutic use in ischemic heart disease compared to dual-action agents.

生物活性

N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves several steps that typically include the reaction of 3-pyridinecarboxylic acid derivatives with appropriate amines and cyanating agents. The synthetic route often aims to optimize yield and purity while maintaining the biological activity of the resultant compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various pyridine derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant antitumor activity against liver carcinoma cell lines (HEPG2) with IC50 values indicating potent effects:

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 5c | 1.46 | High |

| 5d | 7.08 | Moderate |

| 5a, 9c | 22.3–42.8 | Moderate |

| Others | >65 | Poor |

These results suggest that modifications to the pyridine structure can significantly enhance antitumor efficacy, making it a promising candidate for further development in cancer therapeutics .

Other Biological Activities

Beyond antitumor effects, derivatives of this compound have been reported to possess a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Anticonvulsant : Potential for seizure control.

- Anti-inflammatory : Reduction in inflammation markers.

- Analgesic : Pain relief properties.

These activities are attributed to the unique structural features of hydrazones and similar compounds, which allow them to interact with biological targets effectively .

Case Studies

Several case studies have been conducted to explore the biological activity of pyridine derivatives:

-

Case Study on Antitumor Activity :

- A study evaluated the effects of this compound on HEPG2 cells.

- Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

-

Case Study on Antimicrobial Properties :

- Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- The compound demonstrated significant inhibition zones compared to standard antibiotics.

常见问题

Q. How can cross-reactivity with structurally similar compounds be minimized in binding assays?

- Methodological Answer : Employ competitive radioligand binding assays (e.g., using ³H-labeled analogs) and validate specificity via CRISPR-edited cell lines lacking target receptors. Computational similarity analysis (e.g., Tanimoto coefficients) helps identify problematic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。